molecular formula C3H9NO2S2 B10765157 Mtsea

Mtsea

Cat. No.: B10765157
M. Wt: 155.2 g/mol
InChI Key: HKERMLQDWIEJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Aminoethyl) methanethiosulfonate hydrobromide, commonly referred to as MTSEA, is a methanethiosulfonate derivative. It is a fast-reacting and highly selective thiol-reactive compound. This compound is widely used in biochemical research, particularly for probing the structures and functions of proteins by modifying cysteine residues .

Preparation Methods

Synthetic Routes and Reaction Conditions

MTSEA can be synthesized through the reaction of 2-aminoethanethiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

MTSEA primarily undergoes substitution reactions with thiol groups. It reacts with cysteine residues in proteins to form mixed disulfide linkages. This reaction is highly specific and occurs rapidly in aqueous environments .

Common Reagents and Conditions

The reaction of this compound with thiol groups typically requires mild conditions, such as a neutral pH and ambient temperature. Common reagents used in these reactions include buffers like phosphate-buffered saline (PBS) to maintain the pH and prevent protein denaturation .

Major Products Formed

The major product formed from the reaction of this compound with cysteine residues is a mixed disulfide linkage. This modification can alter the charge and conformation of the protein, providing valuable insights into its structure and function .

Scientific Research Applications

MTSEA has a wide range of applications in scientific research:

Mechanism of Action

MTSEA exerts its effects by reacting with thiol groups in cysteine residues to form mixed disulfide linkages. This reaction is highly specific and occurs rapidly in aqueous environments. The modification of cysteine residues can alter the charge and conformation of the protein, affecting its function and interactions. This compound is often used in conjunction with site-directed mutagenesis to introduce cysteine residues at specific sites in proteins, allowing researchers to probe the structure and function of these regions .

Comparison with Similar Compounds

MTSEA is part of a family of methanethiosulfonate derivatives, including:

  • (2-Aminoethyl) methanethiosulfonate hydrobromide (this compound)
  • (2-Sulfonatoethyl) methanethiosulfonate (MTSES)
  • (2-Trimethylammoniumethyl) methanethiosulfonate (MTSET)

Each of these compounds has unique properties and reactivity profiles. For example, MTSES is negatively charged and reacts with thiol groups to introduce a negative charge, while MTSET is positively charged and introduces a positive charge. This compound is unique in its ability to introduce a positive charge to a thiol group, making it particularly useful for studying the effects of charge on protein function .

Properties

Molecular Formula

C3H9NO2S2

Molecular Weight

155.2 g/mol

IUPAC Name

2-methylsulfonothioyloxyethanamine

InChI

InChI=1S/C3H9NO2S2/c1-8(5,7)6-3-2-4/h2-4H2,1H3

InChI Key

HKERMLQDWIEJQS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)OCCN

Origin of Product

United States

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